molecular formula C15H13ClO2 B6403123 2-(3-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261901-26-1

2-(3-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6403123
CAS RN: 1261901-26-1
M. Wt: 260.71 g/mol
InChI Key: IFSSEWXEGKXDCA-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% (2-CMP-5-MBA-95) is an organic compound belonging to the class of benzoic acids. It is widely used in the synthesis of other organic compounds, and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-CMP-5-MBA-95 is still being studied. However, it is believed to act as an inhibitor of cytochrome P450 2C9, which is an important enzyme involved in the metabolism of drugs and other xenobiotics. Additionally, it has been suggested that 2-CMP-5-MBA-95 may act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CMP-5-MBA-95 are still being studied. However, it has been suggested that it may have anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of cancer. Additionally, it has been suggested that it may have potential applications in the treatment of depression and anxiety, as well as potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-CMP-5-MBA-95 has several advantages for lab experiments. It is relatively inexpensive and can be synthesized in two steps with a high yield and purity. Additionally, it is stable and can be stored for extended periods of time. However, it is important to note that 2-CMP-5-MBA-95 is a relatively new compound and its effects are still being studied, so there are still some unknowns about its potential applications.

Future Directions

The potential applications of 2-CMP-5-MBA-95 are still being studied. However, some potential future directions include further research into its potential applications in drug discovery, its potential anti-inflammatory and antioxidant effects, and its potential applications in the treatment of cancer, depression, anxiety, and neurodegenerative diseases. Additionally, further research into its mechanism of action and its potential interactions with other compounds is needed. Finally, further research into its potential applications in organic synthesis and catalysis is also needed.

Synthesis Methods

2-CMP-5-MBA-95 can be synthesized in two steps. First, 3-chloro-2-methylphenol is reacted with 5-methylbenzoic acid in the presence of anhydrous aluminum chloride, giving the desired product in high yield. The second step involves recrystallization of the product from acetic acid, yielding 2-CMP-5-MBA-95 in a purity of 95%.

Scientific Research Applications

2-CMP-5-MBA-95 has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a reactant in organic reactions, and as a catalyst in organic reactions. Additionally, it has been studied for its potential applications in drug discovery, as a potential inhibitor of the enzyme cytochrome P450 2C9, and as a potential inhibitor of the enzyme acetylcholinesterase.

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-6-7-12(13(8-9)15(17)18)11-4-3-5-14(16)10(11)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSSEWXEGKXDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690260
Record name 3'-Chloro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-26-1
Record name 3'-Chloro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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